
2-Hydroxy-5-(thiophen-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pyrimidin-2-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to form the pyrimidine derivative .
Industrial Production Methods
Industrial production methods for 5-(Thiophen-2-yl)pyrimidin-2-ol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiophen-2-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aniline for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Thiophen-2-yl)pyrimidin-2-ol can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the pyrimidine ring .
Applications De Recherche Scientifique
5-(Thiophen-2-yl)pyrimidin-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological activities, such as anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound has a similar structure but with a thiol group instead of a hydroxyl group.
Thiophene-linked pyrimidopyrimidines: These compounds feature a pyrimidine ring linked to a thiophene ring and exhibit similar biological activities.
Uniqueness
5-(Thiophen-2-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 2-position of the pyrimidine ring. This structural feature contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
1111113-73-5 |
|---|---|
Formule moléculaire |
C8H6N2OS |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
5-thiophen-2-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
Clé InChI |
JEBLANMOBRUEAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CNC(=O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


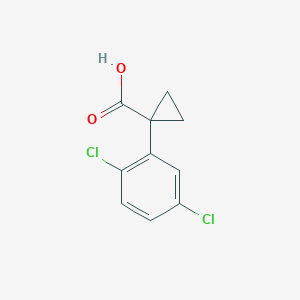
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B11720907.png)
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
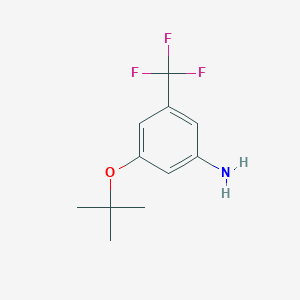
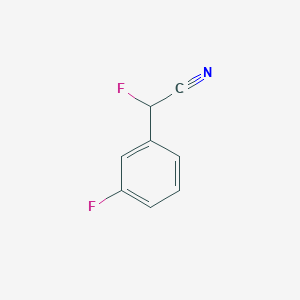
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
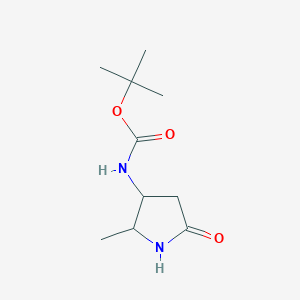
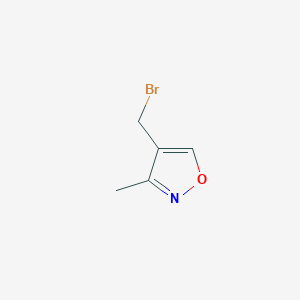
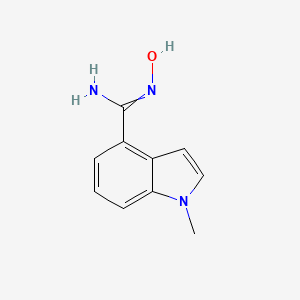
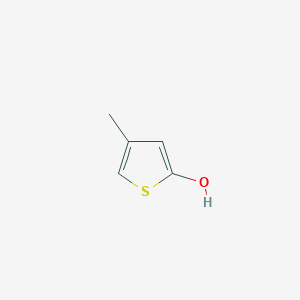
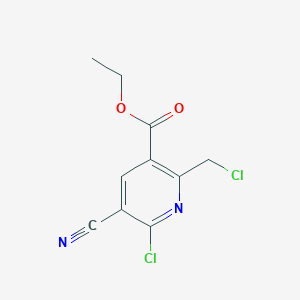
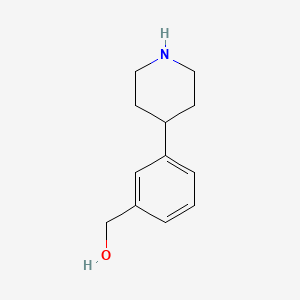
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
